

# Spectroscopic Profile of 2,4,4-Trimethyl-2-pentanol: A Technical Guide

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## Compound of Interest

Compound Name: **2,4,4-Trimethyl-2-pentanol**

Cat. No.: **B108734**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4,4-Trimethyl-2-pentanol** (CAS No: 690-37-9), a tertiary alcohol of interest in various chemical research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2,4,4-Trimethyl-2-pentanol**.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2,4,4-Trimethyl-2-pentanol** is characterized by distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.22	Singlet	6H	$\text{C}(\text{CH}_3)_2$
~1.45	Singlet	2H	$\text{CH}_2$
~0.95	Singlet	9H	$\text{C}(\text{CH}_3)_3$
~1.5 (variable)	Singlet	1H	OH

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~72.9	Quaternary	$\text{C-OH}$
~53.1	Methylene	$\text{CH}_2$
~31.8	Quaternary	$\text{C}(\text{CH}_3)_3$
~31.6	Methyl	$\text{C}(\text{CH}_3)_3$
~29.1	Methyl	$\text{C}(\text{CH}_3)_2$

## Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like **2,4,4-Trimethyl-2-pentanol** is as follows:

- Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A common concentration range is 5-25 mg of the compound in 0.6-0.7 mL of solvent.
- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a Bruker WM-250 or equivalent.

- Data Acquisition: For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton-decoupled spectra are usually recorded for  $^{13}\text{C}$  NMR to simplify the spectrum to single lines for each unique carbon.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram 1: NMR Spectroscopy Workflow

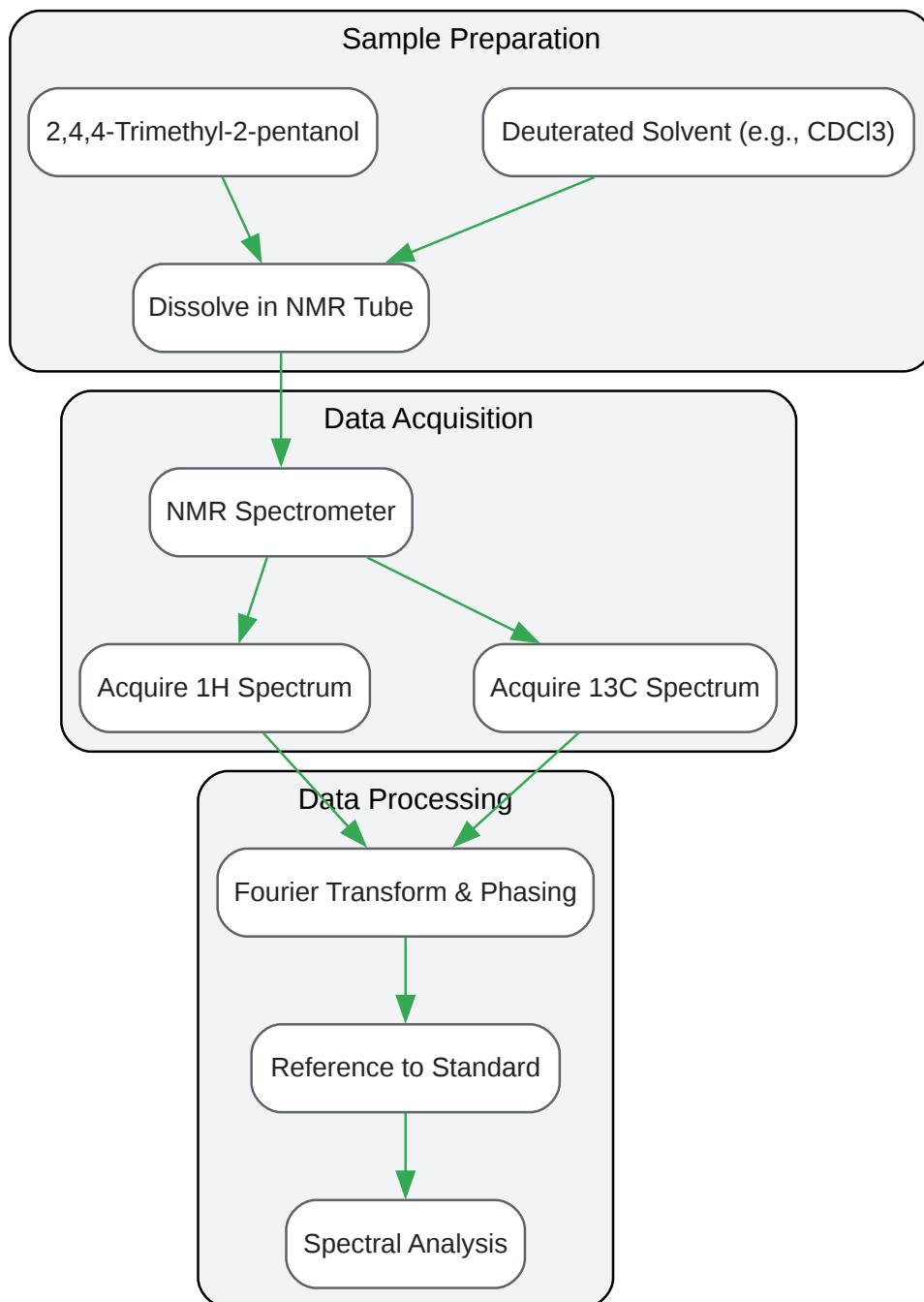
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Diagram 1: NMR Spectroscopy Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

The IR spectrum of **2,4,4-Trimethyl-2-pentanol** shows characteristic absorption bands for an alcohol.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (hydrogen-bonded)
~2950	Strong	C-H stretch (alkane)
~1365	Medium	C-H bend (gem-dimethyl)
~1150	Strong	C-O stretch (tertiary alcohol)

## Experimental Protocol: IR Spectroscopy

For a liquid sample such as **2,4,4-Trimethyl-2-pentanol**, the following protocol is typical:

- Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded and the background is automatically subtracted.
- Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber. Absorption bands are identified and correlated with specific functional groups.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

## Mass Spectral Data

The electron ionization (EI) mass spectrum of **2,4,4-Trimethyl-2-pentanol** exhibits a characteristic fragmentation pattern. The molecular ion peak is often weak or absent in tertiary alcohols.

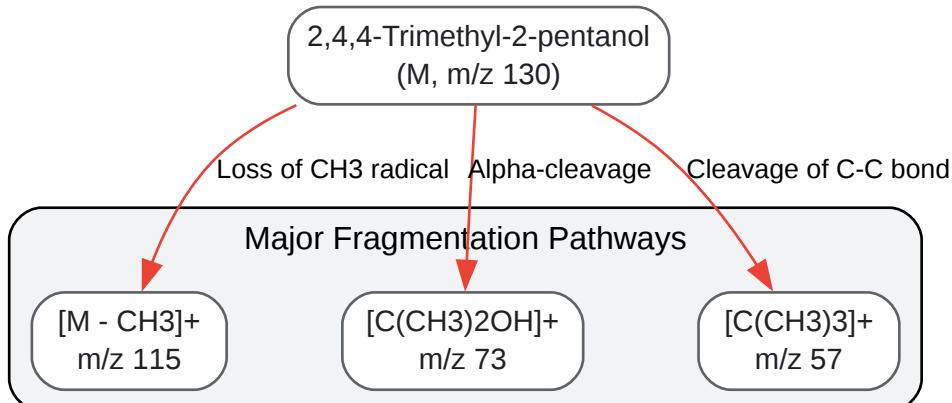
m/z	Relative Intensity (%)	Proposed Fragment
115	Low	$[\text{M} - \text{CH}_3]^+$
73	High	$[\text{C}(\text{CH}_3)_2\text{OH}]^+$
57	High	$[\text{C}(\text{CH}_3)_3]^+$ (tert-butyl cation)

## Experimental Protocol: Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
- **Ionization:** The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
- **Detection:** An electron multiplier or other detector records the abundance of each fragment. The resulting data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Diagram 2: Mass Spectrometry Fragmentation of 2,4,4-Trimethyl-2-pentanol

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